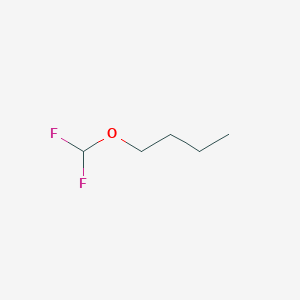

1-(Difluoromethoxy)butane

Description

1-(Difluoromethoxy)butane (C₅H₁₀F₂O) is an aliphatic ether derivative characterized by a difluoromethoxy group (-OCF₂H) attached to the terminal carbon of a butane chain. This structure imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

CAS No. |

1481-51-2 |

|---|---|

Molecular Formula |

C5H10F2O |

Molecular Weight |

124.13 g/mol |

IUPAC Name |

1-(difluoromethoxy)butane |

InChI |

InChI=1S/C5H10F2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 |

InChI Key |

MZNOZCNMWMZOED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Difluoromethoxy)butane typically involves the introduction of the difluoromethoxy group into a butane backbone. One common method is the reaction of butanol with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to facilitate the etherification process. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial production methods for 1-(Difluoromethoxy)butane may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

1-(Difluoromethoxy)butane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 1-(Difluoromethoxy)butane to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)butane exerts its effects involves the interaction of the difluoromethoxy group with various molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways and alter the activity of specific proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1-Butoxyethoxy)butane (C₁₀H₂₂O₂)

- Structure : An aliphatic diether with two butoxy groups linked via an oxygen atom.

- Molecular Weight : 174.28 g/mol .

- Key Properties: Hazards: Limited acute toxicity data; combustion releases toxic fumes. Suitable extinguishers include CO₂ and dry chemical powder . Applications: Likely used as a solvent or intermediate in organic synthesis.

- Contrast with 1-(Difluoromethoxy)butane : The absence of fluorine reduces its chemical inertness and alters polarity. Higher molecular weight may decrease volatility compared to fluorinated analogs .

1,1-Difluoro-3-methylbutane (C₅H₁₀F₂)

- Structure : A branched alkane with two fluorine atoms on the terminal carbon.

- Molecular Weight : 108.13 g/mol .

- Key Properties: Stability: Fluorine substitution increases stability against oxidation. Applications: Potential use as a refrigerant or fluoropolymer precursor.

- Contrast with 1-(Difluoromethoxy)butane : The lack of an ether oxygen reduces polarity and hydrogen-bonding capacity, affecting solubility in polar solvents .

1-[2-(Difluoromethoxy)phenyl]ethanone (C₉H₈F₂O₂)

- Structure : An aromatic ketone with a difluoromethoxy group attached to a benzene ring.

- Molecular Weight : 186.16 g/mol .

- Key Properties: Reactivity: The electron-withdrawing difluoromethoxy group activates the aromatic ring for electrophilic substitution. Applications: Intermediate in pharmaceutical synthesis (e.g., acetophenone derivatives).

- Contrast with 1-(Difluoromethoxy)butane : The aromatic system confers π-π stacking interactions, enhancing solid-state stability but reducing aliphatic flexibility .

Comparative Data Table

Key Research Findings and Gaps

- Stability: Fluorinated ethers like 1-(Difluoromethoxy)butane exhibit superior thermal and oxidative stability compared to non-fluorinated ethers, as inferred from analogs .

- Safety Profile : Data gaps exist for acute toxicity and environmental impact. Analogous compounds (e.g., 1-(1-Butoxyethoxy)butane) suggest moderate hazards requiring protective measures during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.